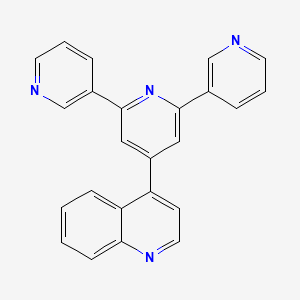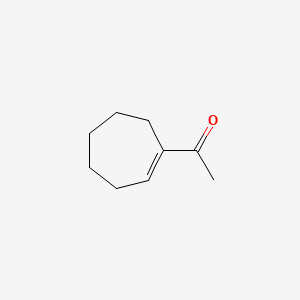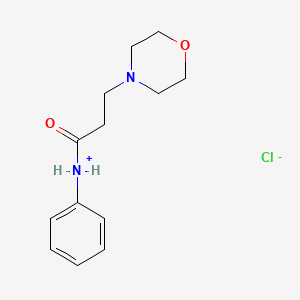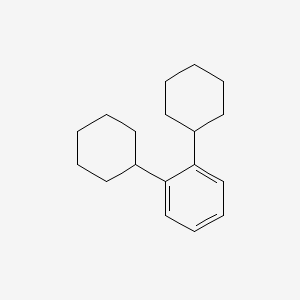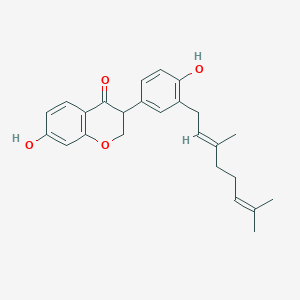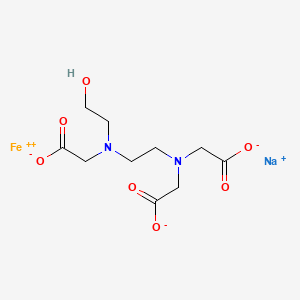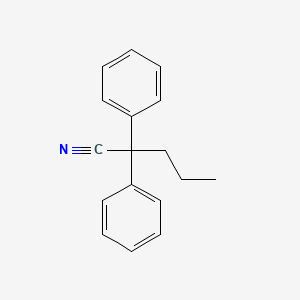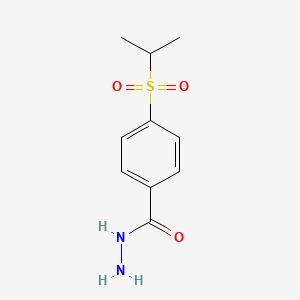
Thallium(1+) hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Thallium(1+) hexadecanoate can be synthesized through a reaction between thallium(I) hydroxide and hexadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
TlOH+C15H31COOH→C15H31COOTl+H2O
The reaction mixture is heated under reflux conditions to ensure complete reaction. After the reaction is complete, the solvent is evaporated, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade thallium(I) hydroxide and hexadecanoic acid. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards.
化学反应分析
Types of Reactions
Thallium(1+) hexadecanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under certain conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The hexadecanoate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid or chlorine can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sulfur dioxide or hydrogen gas can reduce thallium(III) to thallium(I).
Substitution: Ligands such as halides or other carboxylates can replace the hexadecanoate group under appropriate conditions.
Major Products Formed
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds such as thallium(I) chloride.
Substitution: New thallium(I) salts with different ligands.
科学研究应用
Thallium(1+) hexadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems due to the toxic nature of thallium.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of specialized materials and as a precursor for other thallium compounds.
作用机制
The mechanism of action of thallium(1+) hexadecanoate involves the interaction of thallium ions with cellular components. Thallium can mimic potassium ions and interfere with potassium-dependent processes such as enzyme activity and cellular transport. This disruption can lead to cellular dysfunction and toxicity. The hexadecanoate group may also play a role in the compound’s interaction with lipid membranes, affecting membrane integrity and function.
相似化合物的比较
Similar Compounds
- Thallium(1+) acetate
- Thallium(1+) chloride
- Thallium(1+) nitrate
Comparison
Thallium(1+) hexadecanoate is unique due to the presence of the long-chain fatty acid, hexadecanoate. This gives the compound different solubility and interaction properties compared to other thallium salts. For example, thallium(1+) acetate is more soluble in water, while this compound is more soluble in organic solvents. The hexadecanoate group also allows for different interactions with biological membranes, making this compound a compound of interest in studies involving lipid interactions and membrane dynamics.
属性
CAS 编号 |
33734-55-3 |
|---|---|
分子式 |
C16H31O2Tl |
分子量 |
459.80 g/mol |
IUPAC 名称 |
hexadecanoate;thallium(1+) |
InChI |
InChI=1S/C16H32O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 |
InChI 键 |
NUSRHOPIFKSDPA-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Tl+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



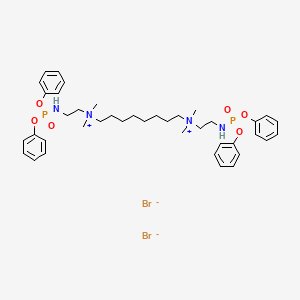
![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
